molecular formula C6H15ClN2O B2691018 2-(Ethylamino)-N-methylpropanamide hydrochloride CAS No. 2137457-79-3

2-(Ethylamino)-N-methylpropanamide hydrochloride

Cat. No. B2691018
M. Wt: 166.65
InChI Key: LAIBIHYJGGIGLC-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-methylpropanamide hydrochloride, also known as Lidocaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It is a white crystalline powder that is soluble in water and has a molecular weight of 270.8 g/mol. Lidocaine hydrochloride works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of related compounds, demonstrating the versatility of "2-(Ethylamino)-N-methylpropanamide hydrochloride" in chemical reactions. For example, the treatment of similar compounds with aryl isocyanates leads to derivatives that are significant in medicinal chemistry and material science, indicating potential applications in drug synthesis and polymer development (Simonova et al., 1980).

Material Science and Polymer Research

In material science, the compound's related derivatives have been used to enhance the stability and swelling capacity of superabsorbing composite hydrogels. These findings suggest applications in developing advanced materials with specific properties like increased thermal stability and improved mechanical strength (Yavari-Gohar et al., 2010).

Chemoselective Reactions

The compound has been involved in chemoselective reactions, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These reactions are crucial for the production of specific stereoisomers, important in pharmaceuticals, demonstrating its role in facilitating selective synthetic pathways (Hajji et al., 2002).

Reactions with Peptides and Amino Acids

Research has shown that compounds like N-Ethylmaleimide, which shares functional groups with "2-(Ethylamino)-N-methylpropanamide hydrochloride," react with peptides and amino acids. This reactivity is significant for protein modification and understanding the interaction between chemicals and biological molecules (Smyth et al., 1964).

Antihistaminic Activities

Derivatives of the compound have been explored for their antihistaminic activities, indicating potential applications in developing new therapeutic agents for allergies and related conditions. Such studies underline the importance of structural modification to achieve desired biological activities (Arayne et al., 2017).

Copolymer Latexes Preparation

The preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using related chemicals demonstrates applications in producing polymer latexes with specific charges. These materials have potential uses in coatings, adhesives, and as drug delivery systems (Meunier et al., 1995).

properties

IUPAC Name

2-(ethylamino)-N-methylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4-8-5(2)6(9)7-3;/h5,8H,4H2,1-3H3,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIBIHYJGGIGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-N-methylpropanamide hydrochloride

CAS RN

2137457-79-3
Record name 2-(ethylamino)-N-methylpropanamide hydrochloride
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